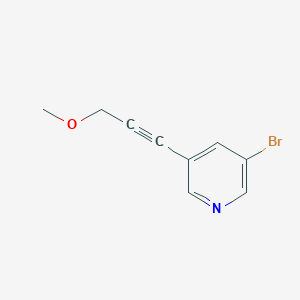
3-bromo-5-(3-methoxyprop-1-ynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine: is an organic compound with the molecular formula C9H8BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a 3-methoxyprop-1-ynyl group at the fifth position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-iodopyridine.
Sonogashira Coupling Reaction: The 3-bromo-5-iodopyridine undergoes a Sonogashira coupling reaction with 3-methoxyprop-1-yne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures (around 60-80°C).
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors may be used to enhance the reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include pyridine N-oxides or dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Wirkmechanismus
The mechanism of action of 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its pyridine ring and functional groups. The bromine atom and the 3-methoxyprop-1-ynyl group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating their activity.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(prop-1-ynyl)pyridine: Similar structure but lacks the methoxy group.
5-Bromo-2-(3-methoxyprop-1-ynyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
3-Bromo-5-methoxypyridine: Similar structure but lacks the prop-1-ynyl group.
Uniqueness: 3-Bromo-5-(3-methoxyprop-1-ynyl)pyridine is unique due to the presence of both the bromine atom and the 3-methoxyprop-1-ynyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
3-bromo-5-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H8BrNO/c1-12-4-2-3-8-5-9(10)7-11-6-8/h5-7H,4H2,1H3 |
InChI-Schlüssel |
MDQMCUDEOSGIOD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)
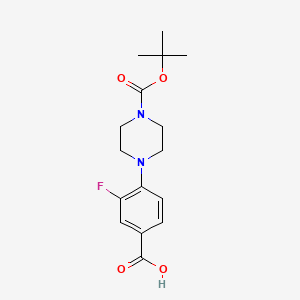
![6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8636711.png)
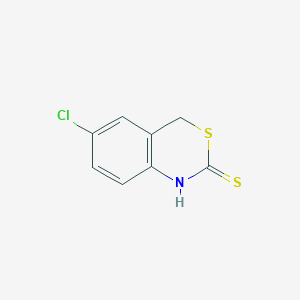
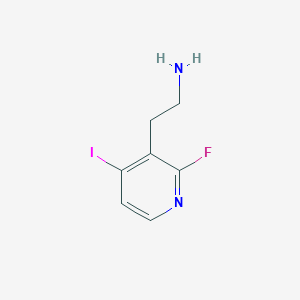
![6-Hydrazino-N-[4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B8636727.png)
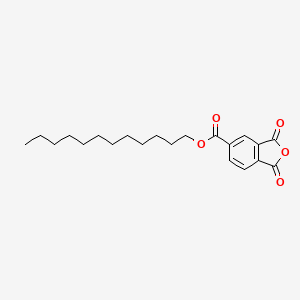
![7-(3,4-dimethyl-benzoyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B8636750.png)
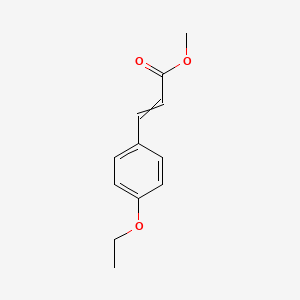
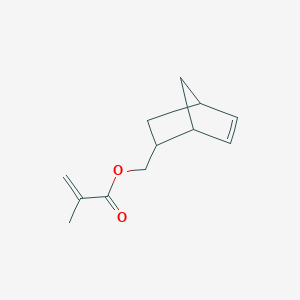
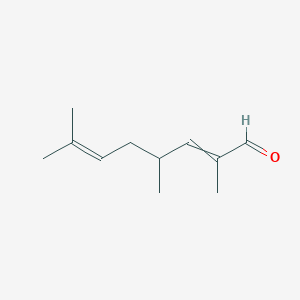
![Pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate](/img/structure/B8636771.png)
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8636786.png)
![4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B8636798.png)
